Aprinocarsen sodium is a synthetic compound classified as an antisense oligonucleotide, specifically designed to inhibit protein kinase C-alpha. It is primarily being investigated for its potential therapeutic applications in oncology, particularly for treating non-small cell lung cancer. The compound is known by various names, including PKC-alpha and CGP 64128A, and has reached Phase 3 clinical trials for its efficacy against specific types of tumors, including bladder and lung carcinomas .
The compound is derived from phosphorothioate chemistry, which enhances its stability and binding affinity to target mRNA sequences. Aprinocarsen sodium is classified under the broader category of oligonucleotide therapeutics, which have gained prominence due to their ability to selectively modulate gene expression .
Aprinocarsen sodium is synthesized through automated oligonucleotide synthesis techniques that employ phosphorothioate modifications. The synthesis process involves creating a 20-mer oligonucleotide with the sequence d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A). The steps include:
Aprinocarsen sodium primarily participates in hybridization reactions with complementary RNA sequences. Due to its stable oligonucleotide structure, it does not typically undergo oxidation, reduction, or substitution reactions. The hybridization process occurs under physiological conditions using standard buffer solutions, resulting in the formation of RNA-DNA hybrids that inhibit protein kinase C-alpha mRNA, thereby reducing protein expression associated with tumor growth .
The mechanism of action for Aprinocarsen sodium involves its binding to the mRNA of protein kinase C-alpha. This binding leads to the degradation of the mRNA through cellular mechanisms such as RNase H activity, resulting in decreased levels of the protein kinase C-alpha enzyme. This inhibition disrupts critical cell signaling pathways that promote cell proliferation and survival, contributing to its anti-tumor effects .
Aprinocarsen sodium has been extensively studied for its potential applications in cancer therapy. Its ability to selectively inhibit protein kinase C-alpha makes it a promising candidate for treating various malignancies. Research indicates that it can effectively inhibit tumor growth in several human cancer cell lines, including those from bladder, lung, and colon cancers . Additionally, ongoing clinical trials aim to further establish its efficacy and safety profile in patients with specific types of cancer.
Antisense oligonucleotides (ASOs) represent a paradigm shift in precision oncology by enabling sequence-specific gene silencing. These synthetic, single-stranded DNA molecules (typically 15–25 nucleotides) bind complementary mRNA sequences through Watson-Crick base pairing, triggering target degradation or translational blockade. Chemical modifications like phosphorothioate backbones (replacing non-bridging oxygen with sulfur) enhance nuclease resistance and plasma protein binding, extending half-life in vivo [4] [7]. Locked Nucleic Acid (LNA) modifications further increase binding affinity and specificity by "locking" the sugar moiety into a rigid conformation [4]. ASOs exert therapeutic effects primarily via:
Aprinocarsen sodium (C₂₁₉H₂₆₉N₇₀Na₂₀O₁₁₈P₂₀S₂₀; MW 6852.85 Da) is a 20-mer phosphorothioate ASO with the sequence 5′-GTTCTCGCTGGTGAGTTTCA-3′ [1] [3]. It specifically inhibits Protein Kinase C-alpha (PKC-α), a serine/threonine kinase regulating proliferation, apoptosis, and metastasis. Clinical-grade Aprinocarsen (Synonyms: ISIS 3521 sodium) exhibits 90.35% purity and water solubility (100 mg/mL) [3]. Its mechanism relies on hybridizing with the 3′-untranslated region of human PRKCA mRNA, enabling RNase H-dependent degradation [5] [6].
Property | Value | |
---|---|---|
CAS Number | 331257-53-5 | |
Molecular Formula | C₁₉₆H₂₃₀N₆₈Na₁₉O₁₀₅P₁₉S₁₉ | |
Sequence | DNA, d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A) | |
Target | PKC-α mRNA | |
Purity | ≥90.35% | |
Solubility | 100 mg/mL in H₂O (14.59 mM) | [1] [3] [6] |
PKC-α emerged as an oncology target due to its dysregulation in lung, breast, and glioblastoma tumors, where it drives proliferation and survival pathways [5] [10]. Early in vitro studies demonstrated that PKC-α suppression reduced tumorigenicity in glioblastoma (U-87) and bladder carcinoma (T-24) cells [5]. Aprinocarsen was developed by Isis Pharmaceuticals (now Ionis) as the first clinical-stage PKC-α inhibitor. Preclinical data showed:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3